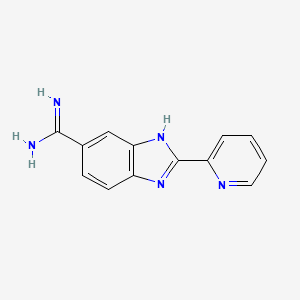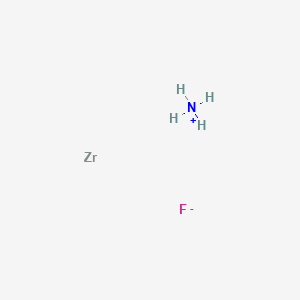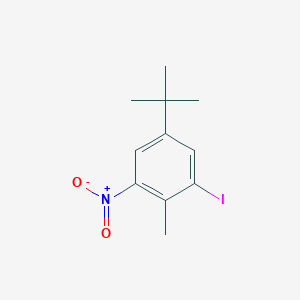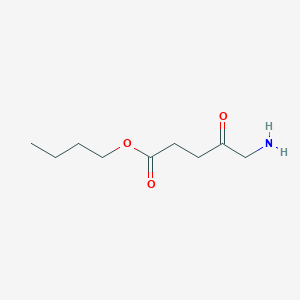![molecular formula C15H8ClN3O2 B12573547 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 193764-90-8](/img/structure/B12573547.png)
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, at reflux temperature . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the normal processes of DNA replication and transcription. This leads to the inhibition of cell proliferation and induces cell death in cancer cells . The compound also interacts with various molecular targets and pathways involved in viral replication, contributing to its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the chloro and carboxylic acid groups, resulting in different biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of chlorine, which can affect its electronic properties and biological activity.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds have additional phenyl groups, which can enhance their binding affinity to DNA and other molecular targets.
The unique combination of the chloro and carboxylic acid groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
193764-90-8 |
|---|---|
Molekularformel |
C15H8ClN3O2 |
Molekulargewicht |
297.69 g/mol |
IUPAC-Name |
2-chloro-6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-7-5-9(15(20)21)12-11(6-7)17-13-8-3-1-2-4-10(8)18-14(13)19-12/h1-6H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
CEXCKIBPXRGBBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC(=CC(=C4N=C3N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)

![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)


![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)




![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
